Methyl 3-amino-6-bromobenzofuran-2-carboxylate
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Overview
Description
Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, in particular, is of interest for its potential use in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate brominating agent and an amine source under controlled conditions . The reaction conditions often include the use of solvents like N-methyl pyrrolidine and bases such as sodium carbonate to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the bromine substituent to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Methyl 3-amino-6-bromobenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-amino-6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial properties could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Another compound with similar structural features but different biological activities.
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Shares the benzofuran core but with a thiophene ring, leading to distinct chemical and biological properties.
Uniqueness
Methyl 3-amino-6-bromobenzofuran-2-carboxylate stands out due to its unique combination of substituents, which confer specific reactivity and biological activity. Its bromine and amino groups allow for versatile chemical modifications, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBVJEXOURVUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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